molecular formula C10H7NO4 B1202335 Chromone-2-carbohydroxamic acid CAS No. 27455-32-9

Chromone-2-carbohydroxamic acid

Cat. No.: B1202335
CAS No.: 27455-32-9
M. Wt: 205.17 g/mol
InChI Key: LNEZENXSHJBCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of chromone-2-carbohydroxamic acid stems from the broader historical progression of chromone chemistry, which traces its origins to the pioneering work of early organic chemists in the late nineteenth and early twentieth centuries. The chromone nucleus itself was first systematically studied through the groundbreaking research of Heywang and Kostanecki, who introduced one of the first methods for chromone synthesis involving the decarboxylation of chromone-2-carboxylic acid. This foundational work established the chromone framework as a versatile synthetic target and provided the chemical basis for subsequent modifications that would eventually lead to hydroxamic acid derivatives.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 27455-32-9, represents a relatively recent addition to the chromone family. The development of this compound emerged from the recognition that hydroxamic acid functional groups could significantly enhance the biological activity of chromone scaffolds, particularly in the context of enzyme inhibition studies. The synthesis of hydroxamic acid derivatives of chromones became an important research direction as scientists sought to combine the inherent biological properties of the chromone nucleus with the metal-chelating capabilities of hydroxamic acids.

Research into this compound gained momentum through studies investigating histone deacetylase inhibitors, where the compound was evaluated for its potential to target specific enzyme isoforms. The compound's identification and characterization have been facilitated by modern analytical techniques, with comprehensive structural data now available through chemical databases such as PubChem, where it is catalogued under the identifier 152931.

Position within Chromone Chemistry Research

This compound occupies a distinct position within the extensive landscape of chromone chemistry research, representing an important class of functionalized chromone derivatives. The chromone scaffold, derived from the Greek word "chroma" meaning color, forms the foundation for a vast family of compounds with diverse biological properties. Within this family, this compound belongs to the subset of chromone-2-carboxylic acid derivatives, which have been recognized as privileged structures in medicinal chemistry due to their ability to provide ligands for diverse receptors.

The compound's structural features position it uniquely among chromone derivatives. The presence of the hydroxamic acid group at the 2-position distinguishes it from simpler chromone-2-carboxylic acid derivatives and places it within the specialized category of metal-chelating chromones. This structural modification significantly alters the compound's chemical properties and biological activity profile compared to its carboxylic acid analog, chromone-2-carboxylic acid, which serves as a key synthetic intermediate in chromone chemistry.

The synthetic accessibility of this compound relies on established methodologies for chromone-2-carboxylic acid synthesis, followed by conversion to the hydroxamic acid derivative. Modern synthetic approaches to chromone-2-carboxylic acids have been optimized through microwave-assisted processes, achieving yields of up to 87 percent under optimized conditions using dioxane as solvent and controlled reaction times. These advances in synthetic methodology have made this compound more accessible for research applications.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol
Chemical Abstracts Service Number 27455-32-9
International Union of Pure and Applied Chemistry Name N-hydroxy-4-oxochromene-2-carboxamide
PubChem Compound Identifier 152931
Simplified Molecular Input Line Entry System C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NO

Significance in Medicinal Chemistry and Biochemistry

The medicinal chemistry significance of this compound derives from the well-established biological activities of both the chromone nucleus and the hydroxamic acid functional group. Chromone derivatives have demonstrated a broad spectrum of biological effects, including antioxidant, antiviral, antibacterial, and kinase inhibition activities, establishing chromones as privileged structures capable of providing ligands for diverse biological targets. The incorporation of the hydroxamic acid moiety introduces additional pharmacological properties, particularly in the context of metalloenzyme inhibition.

Research has specifically investigated this compound derivatives as potential histone deacetylase inhibitors, representing a significant area of therapeutic interest. Histone deacetylases are enzymes that play crucial roles in gene regulation through the modification of histone proteins, and their inhibition has emerged as a promising therapeutic strategy for cancer treatment and other diseases. The hydroxamic acid functional group in this compound provides the zinc-chelating capability necessary for histone deacetylase inhibition, while the chromone scaffold contributes to the overall binding affinity and selectivity profile.

Experimental studies have evaluated this compound derivatives against multiple histone deacetylase isoforms, including histone deacetylase 1, 6, and 8. The results demonstrated varying degrees of inhibitory activity depending on the specific isoform and concentration tested. For histone deacetylase 1, the compound showed 3 percent inhibition at 1 micromolar concentration, increasing to 14 percent inhibition at 10 micromolar concentration. Against histone deacetylase 8, the compound exhibited 14 percent inhibition at 10 micromolar concentration, while showing minimal activity against histone deacetylase 6.

The broader significance of this compound in biochemistry extends beyond histone deacetylase inhibition to encompass its potential role in various enzyme systems that utilize zinc or other metal cofactors. The hydroxamic acid group's ability to chelate metal ions makes it a valuable pharmacophore for targeting metalloenzymes involved in numerous biological processes. This property, combined with the chromone scaffold's inherent biological activity, positions this compound as a compound of considerable interest for drug discovery and development programs.

Table 2: Biological Activity Profile of this compound Derivatives

Target Enzyme Concentration (μM) Inhibition (%) Reference
Histone Deacetylase 1 1 3
Histone Deacetylase 1 10 14
Histone Deacetylase 6 1 4
Histone Deacetylase 6 10 0
Histone Deacetylase 8 1 0
Histone Deacetylase 8 10 14

The medicinal chemistry applications of this compound are further enhanced by the established synthetic versatility of the chromone scaffold. Modern synthetic methodologies have enabled the preparation of diverse chromone-2-carboxylic acid derivatives with good yields, providing access to a range of hydroxamic acid analogs for structure-activity relationship studies. This synthetic accessibility supports the continued investigation of this compound and its derivatives as potential therapeutic agents.

Properties

CAS No.

27455-32-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

N-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C10H7NO4/c12-7-5-9(10(13)11-14)15-8-4-2-1-3-6(7)8/h1-5,14H,(H,11,13)

InChI Key

LNEZENXSHJBCFL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NO

Other CAS No.

27455-32-9

Related CAS

53498-59-2 (mono-hydrochloride salt)

Synonyms

chromone-2-carbohydroxamic acid
chromone-2-carbohydroxamic acid, monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional uniqueness of Chromone-2-carbohydroxamic acid becomes evident when compared to related chromones, coumarins, and flavonoids. Below is a detailed analysis supported by a comparative table and research findings.

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Notable Biological Activities Key References
This compound Chromone (benzopyran-4-one) Hydroxamic acid at C2 Metalloenzyme inhibition (e.g., HDACs, MMPs)
4-Hydroxycoumarin Coumarin (benzopyran-2-one) Hydroxyl at C4 Anticoagulant (vitamin K antagonism)
Flavone Flavonoid Phenyl group at C2 Antioxidant, anti-inflammatory
7-Hydroxychromone Chromone Hydroxyl at C7 Antimicrobial
5,7-Dimethoxyflavone Flavonoid Methoxy groups at C5 and C7 Anticancer (apoptosis induction)
Coumarin Coumarin Lactone ring Antimicrobial, anticoagulant
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid Chromene Carboxylic acid at C4, methyl at C3 Insecticidal, antimicrobial

Structural and Functional Analysis

4-Hydroxycoumarin
  • Core Differences : Coumarin (benzopyran-2-one) vs. chromone (benzopyran-4-one).
  • Activity : The hydroxyl group at C4 enables anticoagulant activity by interfering with vitamin K epoxide reductase, unlike this compound’s hydroxamic acid-mediated metalloenzyme inhibition .
Flavone
  • Substituent Contrast : Flavone’s C2 phenyl group enhances π-π stacking with biological targets, contributing to antioxidant effects. This compound’s hydroxamic acid group instead facilitates metal coordination, broadening its mechanism to enzyme inhibition .
7-Hydroxychromone
  • Positional Effects : The hydroxyl group at C7 in 7-hydroxychromone is linked to antimicrobial activity via membrane disruption. In contrast, the C2 hydroxamic acid group in this compound may target intracellular metalloenzymes .
5,7-Dimethoxyflavone
  • Lipophilicity vs. Chelation : Methoxy groups increase lipophilicity, aiding cellular uptake for anticancer effects. This compound’s polar hydroxamic acid group prioritizes enzyme interaction over membrane penetration .
Coumarin
  • Functional Group Impact : Coumarin’s lactone ring is critical for anticoagulant activity, while this compound’s hydroxamic acid enables distinct mechanisms like HDAC inhibition .
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid
  • Carboxylic Acid vs.

Research Findings and Mechanistic Insights

  • Metalloenzyme Inhibition : Hydroxamic acid derivatives are established inhibitors of HDACs and MMPs due to zinc ion chelation. This compound’s chromone core may enhance selectivity for specific enzyme isoforms compared to simpler hydroxamates like suberoylanilide hydroxamic acid (SAHA) .
  • Antimicrobial Activity : While 7-hydroxychromone and coumarin act via membrane disruption, this compound’s activity may involve dual mechanisms: enzyme inhibition and reactive oxygen species (ROS) generation .
  • Anticancer Potential: Similar to 5,7-dimethoxyflavone, this compound could induce apoptosis, but its hydroxamic acid group adds a layer of epigenetic regulation via HDAC inhibition .

Q & A

Q. How to ensure reproducibility in scaling up laboratory synthesis?

  • Methodological Answer : Document critical process parameters (CPPs) such as mixing speed, cooling rates, and reagent addition sequences. Use design of experiments (DoE) to identify robust operating ranges. Confirm batch consistency via QC metrics (e.g., HPLC purity, particle size distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.